molecular formula C11H6BrF3N2O2 B2817482 1-(3-bromophenyl)-5-(trifluoromethyl)-1H-Pyrazole-4-carboxylic acid CAS No. 1156995-17-3

1-(3-bromophenyl)-5-(trifluoromethyl)-1H-Pyrazole-4-carboxylic acid

Cat. No.: B2817482
CAS No.: 1156995-17-3
M. Wt: 335.08
InChI Key: YMZSGGCQNYKRBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Bromophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (CAS 1156995-17-3) is a chemical building block of significant interest in medicinal and agrochemical research. With a molecular formula of C 11 H 6 BrF 3 N 2 O 2 and a molecular weight of 335.08 g/mol, this compound features a pyrazole core substituted with a bromophenyl group and a trifluoromethyl (CF 3 ) group, a combination known to enhance biological activity . The carboxylic acid moiety provides a versatile handle for further synthetic modification, particularly through the formation of amide bonds, to create a diverse array of derivatives . This compound serves as a critical synthetic intermediate for the development of novel succinate dehydrogenase (SDH) inhibitors. Pyrazole-4-carboxamide derivatives are a prominent class of fungicides that target SDH in fungal pathogens . Research indicates that molecules incorporating the 1-aryl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid scaffold can be designed to mimic commercial SDH inhibitors, such as bixafen and fluxapyroxad, which are used to control a broad spectrum of phytopathogenic fungi . The presence of the meta -bromine on the phenyl ring offers a specific site for further cross-coupling reactions, enabling structure-activity relationship (SAR) studies to optimize potency and selectivity . Beyond agrochemical applications, the trifluoromethylpyrazole core is a privileged structure in pharmaceutical discovery. The trifluoromethyl group is known to improve metabolic stability, enhance membrane permeability, and increase overall lipophilicity, which can lead to improved bioavailability of drug candidates . Compounds with this scaffold have been extensively explored for their anti-inflammatory and antibacterial properties, as demonstrated by analogs like Celecoxib, highlighting the broader therapeutic potential of this chemical class . 1-(3-Bromophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is therefore a valuable reagent for chemists working in hit-to-lead optimization and for constructing compound libraries for biological screening. This product is intended for research and development purposes only and is not for diagnostic or therapeutic use. Please refer to the product's Safety Data Sheet (SDS) for proper handling and storage instructions.

Properties

IUPAC Name

1-(3-bromophenyl)-5-(trifluoromethyl)pyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6BrF3N2O2/c12-6-2-1-3-7(4-6)17-9(11(13,14)15)8(5-16-17)10(18)19/h1-5H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMZSGGCQNYKRBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)N2C(=C(C=N2)C(=O)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6BrF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(3-bromophenyl)-5-(trifluoromethyl)-1H-Pyrazole-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route starts with the bromination of a suitable phenyl precursor to introduce the bromophenyl group. This is followed by the formation of the pyrazole ring through cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds. The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific reaction conditions. Finally, the carboxylic acid group is introduced through oxidation reactions or carboxylation of intermediate compounds.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-(3-bromophenyl)-5-(trifluoromethyl)-1H-Pyrazole-4-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylates or other oxidized derivatives.

    Reduction: The bromophenyl group can be reduced to form phenyl derivatives, and the carboxylic acid group can be reduced to form alcohols.

    Substitution: The bromine atom in the bromophenyl group can undergo nucleophilic substitution reactions to form various substituted derivatives.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), nucleophiles (e.g., amines, thiols), and coupling catalysts (e.g., palladium complexes). The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

The compound serves as a crucial intermediate in the synthesis of various biologically active molecules. Its structure enables the introduction of specific functionalities that can enhance pharmacological properties:

  • Anticancer Agents : Research has indicated that derivatives of pyrazole compounds exhibit anticancer activity. The presence of the trifluoromethyl group is known to influence the biological activity of these compounds, making them potential candidates for developing new anticancer drugs .
  • Anti-inflammatory Agents : The compound's ability to modulate inflammatory pathways has been explored, with studies suggesting its efficacy in reducing inflammation markers in vitro and in vivo .

Agrochemicals

The compound is also utilized in the development of agrochemicals, particularly herbicides and fungicides. Its structural characteristics allow it to interact effectively with biological targets in pests and pathogens:

  • Fungicidal Activity : Compounds similar to 1-(3-bromophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid have demonstrated significant antifungal properties against various plant pathogens, making them valuable in crop protection strategies .
  • Herbicidal Applications : The compound can be modified to enhance selectivity towards specific weed species while minimizing impact on crops, thus improving agricultural yield and sustainability.

Case Study 1: Synthesis of Anticancer Compounds

A study focused on synthesizing novel pyrazole derivatives from 1-(3-bromophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid demonstrated its potential as a starting material for anticancer agents. The synthesized derivatives exhibited selective cytotoxicity against cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest .

Case Study 2: Development of Antifungal Agents

In another research project, the compound was used as a precursor to create a series of antifungal agents through structural modifications. The resulting compounds were tested against several fungal strains, showing promising results that surpassed conventional fungicides in efficacy while exhibiting lower toxicity to non-target organisms .

Mechanism of Action

The mechanism of action of 1-(3-bromophenyl)-5-(trifluoromethyl)-1H-Pyrazole-4-carboxylic acid depends on its specific application. In biological systems, the compound may exert its effects by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The presence of the bromophenyl and trifluoromethyl groups can enhance the compound’s binding affinity and selectivity for these targets. The carboxylic acid group may also play a role in the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Key Insights :

  • Electron-withdrawing groups (e.g., Br, NO₂) enhance electrophilic reactivity, making these compounds suitable for cross-coupling reactions .
  • Aromatic ring type (phenyl vs. pyridinyl) alters solubility and binding affinity. Pyridinyl analogs may exhibit better bioavailability due to nitrogen’s hydrogen-bonding capacity .

Analogs with Modified Core Structures

Compound Name Core Structure Functional Groups Key Differences Applications
3-(4-Bromophenyl)-1-carbamothioyl-5-(2-carbamothioylhydrazinyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid 4,5-Dihydropyrazole Carbamothioyl hydrazine, dihydro core Saturated pyrazole ring; thiourea moieties Anticancer research; inhibits kinase pathways
1-(4-Thiophen-2-yl-1,3-thiazol-2-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid Thiazole-thiophene hybrid Thiophene-thiazole at position 1 Heterocyclic complexity vs. simple aryl Enhanced π-π stacking; explored in materials science

Key Insights :

  • Heterocyclic substituents (e.g., thiazole, thiophene) improve binding specificity in enzyme inhibition .

Key Insights :

  • Trifluoromethyl groups complicate synthesis due to the need for specialized reagents (e.g., CF₃CO₂Et) .
  • Carboxylic acid derivatives (e.g., esters, acyl fluorides) offer modularity for further functionalization .

Biological Activity

1-(3-Bromophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is a compound belonging to the pyrazole family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of 1-(3-bromophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid typically involves multi-step processes that can be optimized using microwave-assisted techniques. These methods significantly reduce reaction times and improve yields compared to traditional synthesis methods .

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including 1-(3-bromophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid. Research indicates that compounds with a pyrazole structure can inhibit the growth of various cancer cell types, including breast cancer (MDA-MB-231), lung cancer, and liver cancer (HepG2) cells. The mechanism often involves the induction of apoptosis and disruption of microtubule assembly .

Table 1: Anticancer Activity of Pyrazole Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
7dMDA-MB-2311.0Induces apoptosis, enhances caspase-3
10cHepG22.5Microtubule destabilization
7hVarious cancers10.0Apoptosis induction

The biological activity of 1-(3-bromophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is attributed to several mechanisms:

  • Microtubule Disruption : The compound has been shown to inhibit microtubule assembly, which is critical for cell division and proliferation.
  • Apoptosis Induction : It enhances caspase-3 activity, leading to programmed cell death in cancer cells.
  • Cell Cycle Arrest : Some studies have indicated that certain derivatives can cause cell cycle arrest at specific phases, preventing further proliferation .

Case Studies

A notable case study involved the evaluation of various pyrazole derivatives against breast cancer cell lines. The study found that specific substitutions on the pyrazole ring significantly influenced anticancer activity. For instance, compounds with trifluoromethyl groups exhibited enhanced potency compared to their non-fluorinated counterparts .

Example Case Study

In a comparative analysis, three compounds derived from the pyrazole scaffold were tested for their effects on MDA-MB-231 cells:

  • Compound 7d : Induced significant morphological changes and increased apoptosis markers at concentrations as low as 1 µM.
  • Compound 10c : Demonstrated effective microtubule destabilization at concentrations around 10 µM, confirming its potential as a therapeutic agent against breast cancer.

Q & A

Q. What are the common synthetic routes for preparing 1-(3-bromophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid, and how do yields vary under different conditions?

Methodological Answer: The synthesis typically involves multi-step reactions:

Condensation : Reacting 3-bromophenylhydrazine with ethyl trifluoropyruvate to form the pyrazole core.

Cyclization : Using acid or base catalysis to close the pyrazole ring.

Hydrolysis : Converting the ester intermediate to the carboxylic acid using NaOH or LiOH.

Q. What spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

Methodological Answer:

  • ¹H/¹³C NMR : Assign peaks based on substituent effects. The 3-bromophenyl group shows deshielded aromatic protons (δ 7.4–8.1 ppm), while the trifluoromethyl group (δ -60 ppm in ¹⁹F NMR) confirms electronic effects .
  • IR Spectroscopy : A strong C=O stretch (~1700 cm⁻¹) confirms the carboxylic acid moiety .
  • Mass Spectrometry : ESI-MS typically shows [M-H]⁻ at m/z 337 (calculated for C₁₁H₆BrF₃N₂O₂⁻).

Contradiction Alert : Discrepancies between calculated and observed molecular ions may arise from isotopic patterns of bromine (¹⁷⁹Br/⁸¹Br). Use high-resolution MS (HRMS) to resolve ambiguities .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in derivatives of this compound?

Methodological Answer: X-ray diffraction (e.g., SHELXL software ) reveals:

  • Bond Lengths/Angles : The pyrazole ring exhibits bond lengths of ~1.34 Å (N-N) and ~1.38 Å (C-N), confirming aromaticity.
  • Dihedral Angles : The 3-bromophenyl and pyrazole rings form a dihedral angle of 86.7°, indicating steric hindrance .
  • Disorder : Fluorine atoms in the trifluoromethyl group may show rotational disorder, requiring anisotropic refinement .

Case Study : In a related crystal structure (C₁₈H₈BrCl₂F₃N₄), the pyrazole-thiazole dihedral angle (153.5°) explained reduced bioactivity due to poor target binding .

Q. How do electronic effects of the 3-bromophenyl and trifluoromethyl groups influence reactivity in cross-coupling reactions?

Methodological Answer:

  • Bromine : Acts as a directing group for Suzuki-Miyaura couplings. The meta-Br position on the phenyl ring facilitates regioselective Pd-catalyzed coupling with aryl boronic acids .
  • Trifluoromethyl : Electron-withdrawing effect deactivates the pyrazole ring, slowing nucleophilic substitution but enhancing stability in acidic conditions.

Optimization Strategy : Use Pd(PPh₃)₄ (2 mol%) with K₂CO₃ in dioxane/water (3:1) at 90°C for 24 hours to achieve >80% coupling efficiency .

Q. What strategies address low yields in large-scale synthesis of this compound?

Methodological Answer:

  • Solvent Choice : Replace EtOH with DMF to improve solubility of intermediates.
  • Catalyst Screening : Switch from H₂SO₄ to p-TsOH for milder cyclization (yield increases from 65% to 78%) .
  • Workup : Use liquid-liquid extraction (EtOAc/NaHCO₃) instead of column chromatography to reduce product loss.

Q. How does this compound interact with biological targets like Keap1 or Factor Xa?

Methodological Answer:

  • Keap1 Inhibition : The trifluoromethyl group enhances hydrophobic interactions with Keap1’s BTB domain, while the carboxylic acid forms hydrogen bonds with Arg415 (IC₅₀ ~50 nM) .
  • Factor Xa Binding : Structural analogs (e.g., razaxaban) use the pyrazole-carboxylic acid motif to chelate active-site Zn²⁺, achieving Kᵢ < 1 nM .

Mechanistic Insight : Replace the 3-bromophenyl group with an aminobenzisoxazole to improve selectivity (>1000-fold vs. trypsin) .

Q. How can computational modeling predict the compound’s pharmacokinetic properties?

Methodological Answer:

  • LogP Calculation : The XLogP3 value (~2.4) predicts moderate lipophilicity, suitable for blood-brain barrier penetration .
  • ADMET Prediction : SwissADME analysis shows high gastrointestinal absorption (95%) but moderate CYP3A4 inhibition risk.
  • Docking Studies : AutoDock Vina models suggest the carboxylic acid binds to polar residues (e.g., Asp189 in thrombin), guiding lead optimization .

Q. What contradictions exist in reported bioactivity data, and how are they resolved?

Methodological Answer:

  • Contradiction : Some studies report anti-inflammatory activity (IC₅₀ = 10 µM), while others show no effect.
  • Resolution : Bioactivity depends on cell line-specific expression of target proteins (e.g., COX-2 vs. COX-1). Validate using siRNA knockdowns or isoform-selective assays .

Q. Validation Protocol :

Test compound in RAW264.7 (COX-2-rich) vs. HUVEC (COX-1-rich) cells.

Measure PGE₂ levels via ELISA.

Confirm target engagement with thermal shift assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.